C6 Substituent Effect on Cytotoxicity in Chromone-2-Carboxamides
In a systematic SAR study of 21 chromone-2-carboxamide derivatives evaluated against MCF-7 (breast), OVCAR, IGROV (ovarian), and HCT-116 (colon) cancer cell lines via MTT assay, the presence of a 6-fluoro substituent on the chromone nucleus was identified as a key positive driver of cytotoxic activity, with active compounds achieving IC50 values in the 0.9–10 μM range [1]. This study establishes that the C6 position is a critical potency handle. Extrapolating from this class-level SAR, a 6-ethyl substituent (as in the target compound) is predicted to confer enhanced lipophilicity and target complementarity relative to the 6-methyl analog (CHEMBL1405455), which lacks the additional methylene unit for hydrophobic pocket occupancy. The 6-methyl analog has been cataloged but no quantitative cytotoxicity data for it has been disclosed in peer-reviewed literature, making the 6-ethyl variant a structurally differentiated probe for C6 SAR exploration [2].
| Evidence Dimension | C6 substituent effect on cancer cell cytotoxicity |
|---|---|
| Target Compound Data | 6-Ethyl substitution (predicted to enhance activity based on C6 SAR) |
| Comparator Or Baseline | 6-Fluoro substitution (active; IC50 0.9–10 μM across MCF-7, OVCAR, IGROV, HCT-116); 6-H analogs (less active) |
| Quantified Difference | Class-level SAR: C6 substitution is a positive driver; quantitative difference for 6-ethyl vs 6-methyl not yet reported |
| Conditions | MTT assay; MCF-7, OVCAR, IGROV, HCT-116 cell lines; 21-compound series |
Why This Matters
Procuring the 6-ethyl variant provides an unexplored SAR data point at the C6 position, enabling direct potency comparison with the established 6-fluoro and 6-H baselines.
- [1] Bousejra-ElGarah F, Lajoie Halova B, Souchard JP, Baziard G, Bouajila J. Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. Medicinal Chemistry Research. 2016;25(11):2547-2556. doi:10.1007/s00044-016-1691-y View Source
- [2] Ontosight Glossary. The Medicinal Chemistry of 6-Methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide: A Review of its Synthesis, Properties, and Biological Activities. CHEMBL1405455. View Source
